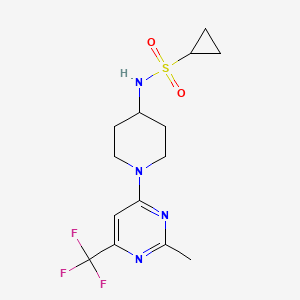

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide

Description

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrimidine core substituted with a trifluoromethyl group and a methyl group at positions 6 and 2, respectively. The pyrimidine ring is linked to a piperidin-4-yl moiety, which is further functionalized with a cyclopropanesulfonamide group. The trifluoromethyl group enhances metabolic stability and binding affinity through its electron-withdrawing properties, while the cyclopropane sulfonamide may contribute to improved solubility and pharmacokinetic profiles compared to bulkier substituents .

Properties

IUPAC Name |

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O2S/c1-9-18-12(14(15,16)17)8-13(19-9)21-6-4-10(5-7-21)20-24(22,23)11-2-3-11/h8,10-11,20H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVRLGCYMUYTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions.

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other pyrimidine derivatives, it may influence pathways involving pyrimidine metabolism.

Biochemical Analysis

Biochemical Properties

It is known that this compound is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound has an IC 50 value of 444 nM for the ribosomal s6 kinase p70S6Kβ (S6K2). This suggests that the effects of this compound may change over time in laboratory settings, possibly due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

It is known that this compound is a member of the class of pyrimidines, suggesting that it may be involved in the metabolism of these compounds

Biological Activity

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety linked to a piperidine ring and a pyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 335.35 g/mol. The trifluoromethyl group enhances lipophilicity and bioavailability, which are critical for its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities, notably in the following areas:

1. Anticancer Activity

Studies have shown that this compound possesses selective cytotoxicity against various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in p53-deficient tumor models, suggesting its potential as a therapeutic agent in oncology .

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. In particular, it targets PIP4K2A, leading to apoptosis in cancer cells. The selectivity of this inhibition is crucial for minimizing side effects associated with conventional chemotherapeutics .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective properties, potentially beneficial in neurodegenerative disorders. It appears to modulate pathways involved in neuronal survival and stress response .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action | Selectivity |

|---|---|---|---|

| This compound | Anticancer, Neuroprotective | PIP4K2A inhibition | High |

| 2-(4-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide | Moderate anticancer | Multi-target kinase inhibition | Moderate |

| N-(4-(2-(piperidin-1-yl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide | Antimicrobial | Unknown | Low |

Case Studies

Several case studies have been documented on the efficacy of this compound:

- Case Study on Cancer Cell Lines : In vitro studies conducted on various human cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity .

- Neuroprotection in Animal Models : Animal studies exploring the neuroprotective effects demonstrated that administration of the compound led to improved outcomes in models of oxidative stress-induced neuronal damage, highlighting its potential application in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Similarities :

- Piperidine-Pyrimidine Core : Both compounds feature a piperidine ring linked to a pyrimidine derivative. However, the JAK inhibitor incorporates a pyrrolo[2,3-d]pyrimidin-4-yl group, which introduces a fused bicyclic system, enhancing π-π stacking interactions in kinase binding pockets .

- Trifluoromethyl Groups: The JAK inhibitor’s isonicotinoyl group includes a trifluoromethyl substituent, similar to the target compound’s pyrimidine ring.

Functional Differences :

- Azetidine and Acetonitrile Moieties : The JAK inhibitor contains an azetidine ring and acetonitrile group, which likely improve conformational rigidity and target selectivity for Janus kinases .

- Therapeutic Application : This compound inhibits JAK1/JAK2 and is used in inflammatory and autoimmune disorders, whereas the target compound’s biological activity remains uncharacterized in the provided evidence .

Goxalapladib (CAS-412950-27-7)

Structural Similarities :

- Piperidine and Trifluoromethyl Groups : Goxalapladib includes a piperidin-4-yl group and a trifluoromethyl-substituted biphenyl, analogous to the target’s piperidine and pyrimidine-trifluoromethyl motifs.

Functional Differences :

- Therapeutic Use : Goxalapladib targets atherosclerosis, suggesting divergent pharmacological pathways compared to the pyrimidine-based target compound .

Herbicidal Ureidopyrimidine Compound (14b)

Structural Similarities :

- Sulfonamide and Pyrimidine : Compound 14b contains a sulfonyl-piperidine linkage and a fluorinated pyrimidine, mirroring the target’s sulfonamide and trifluoromethylpyrimidine groups.

Functional Differences :

- Chloro/Fluoro Substituents : The herbicidal compound’s 2-chloro-4-fluoro substitution pattern on the phenyl ring may enhance oxidative stability for agricultural use, unlike the target’s methyl group .

Data Table: Comparative Analysis

Research Findings and Implications

- Trifluoromethyl Groups : The presence of trifluoromethyl groups in both the target compound and the JAK inhibitor underscores their role in enhancing binding affinity and metabolic stability .

- Sulfonamide vs. Acetonitrile : The cyclopropanesulfonamide in the target compound may offer superior aqueous solubility compared to the JAK inhibitor’s acetonitrile group, which could influence bioavailability .

- Therapeutic Potential: Structural parallels to the JAK inhibitor suggest the target compound merits evaluation in kinase inhibition assays, particularly for inflammatory or oncological targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)cyclopropanesulfonamide with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key steps include:

- Pyrimidine ring formation : Use 2-amino-4-chloro-6-methylpyrimidine as a precursor, reacting with trifluoromethylating agents under controlled temperatures (-20°C to room temperature) to introduce the CF₃ group .

- Piperidine coupling : Introduce the piperidine moiety via palladium-catalyzed cross-coupling or reductive amination, ensuring stoichiometric control to avoid by-products .

- Sulfonamide formation : React cyclopropanesulfonyl chloride with the amine intermediate in anhydrous dichloromethane, monitored by HPLC to track completion (>95% conversion) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in n-propanol to achieve >98% purity .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions (e.g., trifluoromethyl at C6 of pyrimidine, cyclopropane geometry). For example, the CF₃ group shows a characteristic singlet at ~120 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 435.1422; deviation <2 ppm) .

- X-ray Crystallography : Resolve stereochemistry of the piperidine-cyclopropane junction, critical for understanding conformational stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the sulfonamide coupling step, which often produces <60% yield?

- Methodological Answer : Low yields may arise from steric hindrance at the piperidine nitrogen. Strategies include:

- Solvent optimization : Switch from DCM to THF or DMF to enhance nucleophilicity of the amine .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride, improving coupling efficiency .

- Temperature control : Conduct reactions at 0°C to minimize side reactions, with gradual warming to room temperature .

- In situ monitoring : Employ inline FTIR or HPLC to detect intermediates and adjust reaction time dynamically .

Q. What experimental approaches resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies may stem from assay conditions or off-target effects. Validate results using:

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing cyclopropane with cyclohexane) to isolate pharmacophoric features .

- Molecular docking : Model interactions with target receptors (e.g., piperidine nitrogen’s role in hydrogen bonding) to rationalize activity differences .

Q. How does the compound’s three-dimensional conformation influence its receptor binding affinity?

- Methodological Answer : The piperidine ring’s chair conformation and cyclopropane’s planar geometry are critical:

- X-ray crystallography : Reveals intramolecular hydrogen bonds (e.g., N–H⋯N between piperidine and pyrimidine) that stabilize the active conformation .

- Dihedral angle analysis : Pyrimidine-phenyl dihedral angles (e.g., ~12.8°) impact steric compatibility with hydrophobic receptor pockets .

- Dynamic simulations : MD simulations (200 ns) assess conformational flexibility under physiological conditions, correlating with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.